L-Ibotenic acid

Description

Ibotenic acid has been reported in Amanita gemmata, Amanita muscaria, and other organisms with data available.

Ibotenic acid is a chemical compound that is naturally occurring in the mushrooms Amanita muscaria and Amanita pantherina, among others. Ibotenic acid is a powerful neurotoxin that is used as a brain-lesioning agent and has shown to be highly neurotoxic when injected directly into the brains of mice and rats. In 1960's, ibotenic acid was originally isolated from Amanita ibotengutake in Japan. A. ibotengutake is very like to A. pantherina. (L1141)

A neurotoxic isoxazole (similar to KAINIC ACID and MUSCIMOL) found in AMANITA mushrooms. It causes motor depression, ataxia, and changes in mood, perceptions and feelings, and is a potent excitatory amino acid agonist.

Properties

CAS No. |

2552-55-8 |

|---|---|

Molecular Formula |

C5H6N2O4 |

Molecular Weight |

158.11 g/mol |

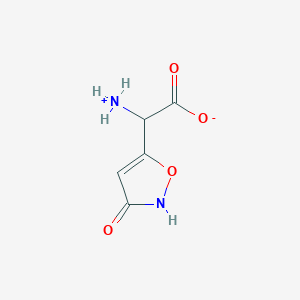

IUPAC Name |

(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1 |

InChI Key |

IRJCBFDCFXCWGO-BYPYZUCNSA-N |

Canonical SMILES |

C1=C(ONC1=O)C(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

2552-55-8 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acid, Ibotenic Ibotenic Acid |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of a Neuroscientific Tool: A Technical History of L-Ibotenic Acid

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Application of L-Ibotenic Acid in Neuroscience

Introduction

This compound, a naturally occurring neurotoxin first isolated from the Amanita muscaria mushroom, has played a pivotal role in advancing our understanding of the central nervous system.[1][2] Its journey from a constituent of a psychoactive fungus to a refined tool for modeling neurodegenerative diseases is a testament to the progress of neuroscience. This technical guide provides a comprehensive overview of the history of this compound's discovery and its application as a potent and selective excitotoxic lesioning agent. We will delve into the seminal experiments that established its utility, compare its effects to other neurotoxins, and provide detailed methodologies for its use in research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroscience.

The Discovery of a Potent Excitotoxin

The story of this compound in neuroscience begins with the study of excitotoxicity—a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). Early research in the 1970s identified kainic acid, another glutamate analog, as a tool to create experimental brain lesions that mimicked the neurodegenerative patterns seen in diseases like Huntington's.[3] However, the use of kainic acid was fraught with challenges; it was found to be a potent convulsant, leading to widespread and often unpredictable neuronal death, making it difficult to create localized and specific lesions.[2][3]

This limitation spurred the search for a more reliable excitotoxin. In 1979, Schwarcz and colleagues published a landmark study comparing the neurotoxic effects of this compound to those of kainic acid.[1] Their findings demonstrated that while both compounds were potent excitotoxins, this compound produced more discrete, spherical lesions with a significantly lower incidence of seizures.[1][2] This discovery marked a turning point, and this compound quickly became the preferred tool for creating selective, axon-sparing lesions in various brain regions.

Mechanism of Action: Excitotoxic Cascade

This compound exerts its neurotoxic effects by acting as a potent agonist at glutamate receptors, primarily N-methyl-D-aspartate (NMDA) receptors and to a lesser extent, metabotropic glutamate receptors (mGluRs).[1][4] This binding initiates a cascade of events leading to neuronal death.

Signaling Pathways

The activation of NMDA and mGluRs by this compound leads to a massive influx of Ca²⁺ into the neuron. This calcium overload triggers a number of downstream pathological processes, including the activation of proteases and lipases, the generation of reactive oxygen species, and mitochondrial dysfunction, ultimately culminating in apoptotic and necrotic cell death.

Quantitative Comparison of Neurotoxic Effects: this compound vs. Kainic Acid

The superiority of this compound as a lesioning agent lies in its ability to produce more localized and predictable neuronal damage compared to kainic acid. The following tables summarize quantitative data from key comparative studies.

| Excitotoxin | Brain Region | Dose | Neuronal Loss (%) | Seizure Activity | Reference |

| This compound | Striatum | 10 µg | ~85% | Minimal | Schwarcz et al., 1979[1] |

| Kainic Acid | Striatum | 2 µg | >90% | Severe | Schwarcz et al., 1979[1] |

| This compound | Hippocampus (CA1) | 5 µg | ~75% | Mild to moderate | Köhler et al., 1983[2] |

| Kainic Acid | Hippocampus (CA1) | 1 µg | ~95% (widespread) | Severe | Köhler et al., 1983[2] |

| Feature | This compound | Kainic Acid |

| Lesion Morphology | Spherical, discrete | Irregular, widespread |

| Axon Sparing | High | Moderate to high |

| Epileptogenic Activity | Low | High |

| Reproducibility | High | Low |

| Potency | 5-10 times less potent | High |

Detailed Experimental Protocols

The following protocols are based on methodologies described in seminal papers and are intended to serve as a guide for researchers.

Preparation of this compound Solution

-

Reagent: this compound (powder form).

-

Solvent: 0.1 M phosphate-buffered saline (PBS), pH 7.4.

-

Procedure:

-

Dissolve this compound in PBS to the desired concentration (e.g., 5-10 µg/µL).

-

Adjust the pH to 7.4 using 0.1 M NaOH.

-

Sterile-filter the solution through a 0.22 µm filter.

-

Store aliquots at -20°C.

-

Stereotaxic Injection Procedure in Rats

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

-

Stereotaxic Fixation: Secure the anesthetized rat in a stereotaxic frame.

-

Surgical Preparation:

-

Shave the scalp and disinfect with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Clean the skull surface and identify bregma.

-

-

Craniotomy:

-

Using a dental drill, create a small burr hole over the target brain region based on stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).

-

-

Injection:

-

Lower a microsyringe needle filled with the this compound solution to the target coordinates.

-

Infuse the solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize mechanical damage.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

-

Closure and Post-operative Care:

-

Slowly retract the needle.

-

Suture the incision.

-

Provide post-operative analgesia and monitor the animal for recovery.

-

Conclusion

The discovery of this compound's properties as a selective neurotoxin was a significant milestone in neuroscience research. Its ability to produce discrete, reproducible lesions with minimal side effects compared to its predecessors has made it an invaluable tool for studying the function of specific brain regions and for developing animal models of neurodegenerative disorders. This guide has provided a comprehensive overview of the history, mechanism of action, and practical application of this compound, with the aim of equipping researchers with the knowledge necessary to effectively utilize this powerful tool in their own investigations.

References

- 1. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]

- 4. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

L-Ibotenic Acid: A Comprehensive Technical Guide to its Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ibotenic acid is a potent neuroexcitatory amino acid analogue of glutamate (B1630785), naturally occurring in mushrooms of the Amanita genus.[1] Its unique conformational restriction grants it a broad-spectrum agonist activity at glutamate receptors, making it a valuable pharmacological tool in neuroscience research for studying glutamate receptor function and for creating experimental lesions in the central nervous system.[2] This technical guide provides an in-depth overview of the receptor binding profile and affinity of this compound, complete with detailed experimental protocols and visual representations of relevant pathways and workflows.

This compound's primary mechanism of action is its non-selective agonism at both ionotropic and metabotropic glutamate receptors.[1][3] It exhibits a pronounced potency at N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptor (mGluR) groups I and II, while acting as a weak agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][3] This complex pharmacology underlies its characteristic physiological effects, including excitotoxicity.[2]

Data Presentation: Receptor Binding Affinity of this compound

| Receptor Subtype | Parameter | Value (µM) | Species/Tissue | Reference |

| Ionotropic Receptors | ||||

| NMDA | EC50 | ~77 | Rat Cortical Preparations | [3] |

| AMPA | - | Weak Agonist | - | [1][3] |

| Kainate | - | Weak Agonist | - | [1][3] |

| Metabotropic Receptors | ||||

| mGluR1a | EC50 | ~43 | Recombinant Expression Systems | [3] |

| mGluR5a | EC50 | ~17 | Recombinant Expression Systems | [3] |

| mGluR2 | EC50 | ~110 (Partial Agonist) | Recombinant Expression Systems | [3] |

| mGluR3 | - | Partial Agonist | - | [1] |

| Group III mGluRs | - | Inactive | - | [1] |

Signaling Pathways

This compound, through its interaction with NMDA and Group I metabotropic glutamate receptors, activates distinct intracellular signaling cascades.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by this compound, in the presence of the co-agonist glycine, leads to the opening of its ion channel. This allows for the influx of Ca2+, a critical second messenger that initiates a cascade of downstream signaling events.

Group I Metabotropic Glutamate Receptor Signaling Pathway

This compound acts as an agonist at Group I mGluRs (mGluR1 and mGluR5), which are G-protein coupled receptors. Their activation initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular Ca2+ mobilization and protein kinase C (PKC) activation.

References

An In-depth Technical Guide to the Mechanism of Action of L-Ibotenic Acid as an NMDA Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ibotenic acid is a naturally occurring, potent, and non-selective agonist of ionotropic glutamate (B1630785) receptors, with a particular affinity for the N-methyl-D-aspartate (NMDA) receptor subtype.[1][2] Found in mushrooms of the Amanita genus, it serves as a valuable pharmacological tool in neuroscience research to probe the function of glutamatergic systems and to model excitotoxicity-related neurodegeneration.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound as an NMDA agonist, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action at the NMDA Receptor

This compound exerts its effects by mimicking the endogenous neurotransmitter glutamate, binding to the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][4] The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4] For the channel to open, it requires the concurrent binding of both a co-agonist (glycine or D-serine) to the GluN1 subunit and an agonist like glutamate or this compound to the GluN2 subunit. Additionally, the voltage-dependent block by magnesium ions (Mg²⁺) within the channel pore must be relieved by depolarization of the postsynaptic membrane.[4]

Upon binding, this compound induces a conformational change in the NMDA receptor, leading to the opening of its ion channel. This allows for the influx of cations, most notably calcium (Ca²⁺), into the neuron.[2] The excessive and prolonged influx of Ca²⁺ through the NMDA receptor channel is the primary mechanism underlying the excitotoxic effects of this compound, leading to neuronal damage and death.[1][2]

Quantitative Data: Binding Affinity and Potency

The following table summarizes the available quantitative data for this compound's interaction with glutamate receptors. It is important to note that there is a lack of comprehensive studies detailing the binding affinity (Ki) and potency (EC50) of this compound across all specific NMDA receptor subunit combinations.

| Parameter | Receptor/Preparation | Value | Reference |

| EC50 | NMDA Receptors (Cortical Preparations) | ~ 77 µM | [1] |

| EC50 | mGlu1a Receptors (Recombinant) | ~ 43 µM | [1] |

| EC50 | mGlu5a Receptors (Recombinant) | ~ 17 µM | [1] |

Structure-Activity Relationship

The structure of this compound, a conformationally restricted analog of glutamate, is key to its activity at NMDA receptors. The α-amino and carboxylate groups are crucial for its interaction with the orthosteric binding site on the GluN2 subunit. The isoxazole (B147169) ring restricts the molecule's conformation, which is thought to contribute to its enhanced selectivity for NMDA receptors over kainate receptors by stabilizing key hydrogen bonds within the ligand-binding domain.[1]

Studies on structural analogs of ibotenic acid have provided insights into the structure-activity relationship:

-

Elongation of the side chain of ibotenic acid can shift the agonist activity from being NMDA receptor-preferring to having higher potency at AMPA and kainate receptors.[5]

-

The introduction of bulky substituents into the heterocyclic ring can dramatically increase the potency at certain glutamate receptor subtypes.[5]

-

Alterations in the position of the side chain on the isoxazole ring can preserve or alter the selectivity for NMDA versus other glutamate receptors.[5]

Downstream Signaling Pathways

The influx of Ca²⁺ following the activation of NMDA receptors by this compound triggers a cascade of intracellular signaling events. While specific downstream pathways uniquely activated by this compound are not extensively detailed in the literature, the general pathways activated by NMDA receptor-mediated Ca²⁺ influx are well-established.

Key downstream effectors include:

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme activated by Ca²⁺/calmodulin, which goes on to phosphorylate various synaptic proteins, playing a key role in synaptic plasticity.[2]

-

Nitric Oxide Synthase (nNOS): Activation of nNOS leads to the production of nitric oxide (NO), a retrograde messenger that can influence presynaptic neurotransmitter release.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is generally involved in cell survival and proliferation, but its overactivation can contribute to pathological processes.

-

Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade is involved in a wide range of cellular processes, including gene expression and cell death.

-

cAMP response element-binding protein (CREB): A transcription factor that regulates the expression of genes involved in synaptic plasticity and neuronal survival.

Prolonged and excessive activation of these pathways due to this compound-induced Ca²⁺ overload ultimately leads to excitotoxicity and neuronal cell death.

Experimental Protocols

The characterization of this compound's activity as an NMDA agonist relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to this compound application.

Objective: To measure the dose-dependent activation of NMDA receptors by this compound and to characterize the biophysical properties of the resulting currents.

Methodology:

-

Cell Preparation: HEK293 cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). Alternatively, primary neuronal cultures can be used.

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 glycine (B1666218) (to saturate the glycine binding site), pH adjusted to 7.2 with NaOH. Mg²⁺ is typically omitted to prevent channel block.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA (a Ca²⁺ chelator), 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Drug Application: this compound at various concentrations is rapidly applied to the cell using a fast perfusion system.

-

Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier and digitized. The peak current amplitude at each concentration is measured to construct a dose-response curve and determine the EC50 value.

Calcium Imaging

This method visualizes and quantifies the increase in intracellular Ca²⁺ concentration following NMDA receptor activation by this compound.

Objective: To measure the intracellular Ca²⁺ influx mediated by NMDA receptors upon stimulation with this compound.

Methodology:

-

Cell Preparation: Cells (e.g., primary neurons or HEK293 cells expressing NMDA receptors) are cultured on glass coverslips.

-

Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane, and once inside, cellular esterases cleave the AM group, trapping the dye.

-

Imaging Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.

-

Experimental Procedure:

-

A baseline fluorescence ratio (F340/F380) is recorded in a standard external solution.

-

The external solution is switched to one containing this compound at a specific concentration.

-

The change in the fluorescence ratio is continuously recorded over time.

-

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated for each time point. This ratio is proportional to the intracellular Ca²⁺ concentration. The peak change in the ratio following drug application is quantified.

Conclusion

This compound is a powerful tool for studying the NMDA receptor system. Its action as a potent agonist leads to the opening of the NMDA receptor ion channel and a subsequent influx of Ca²⁺, which triggers a complex array of downstream signaling pathways. While the general mechanism is well-understood, further research is needed to fully elucidate the subunit-specific binding affinities, potencies, and downstream signaling consequences of this compound's action at the diverse array of NMDA receptor subtypes. The experimental protocols outlined in this guide provide a robust framework for such investigations, which are crucial for advancing our understanding of glutamatergic neurotransmission in both health and disease.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Synthesis and structure-activity studies on excitatory amino acids structurally related to ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Ibotenic Acid as a Precursor to Muscimol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of L-ibotenic acid to its potent psychoactive derivative, muscimol (B1676869). The document details the chemical transformation, experimental protocols for synthesis and analysis, and the distinct pharmacological activities of both compounds. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound, a naturally occurring neurotoxin found in Amanita muscaria and related mushrooms, serves as the biosynthetic precursor to muscimol. The conversion is a decarboxylation reaction, a process of significant interest in ethnobotany, pharmacology, and synthetic chemistry. While ibotenic acid itself is a potent agonist of N-methyl-D-aspartate (NMDA) and other glutamate (B1630785) receptors, muscimol is a powerful and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor. This pharmacological dichotomy makes the controlled conversion of ibotenic acid to muscimol a critical process for isolating a specific neuropharmacological tool and is a key step in understanding the traditional use of these mushrooms.

Chemical Conversion of this compound to Muscimol

The transformation of this compound to muscimol is a decarboxylation reaction, wherein the carboxylic acid group is removed from the ibotenic acid molecule, releasing carbon dioxide (CO₂) and yielding muscimol. This reaction can be induced through several methods, including the application of heat, acidic conditions, or enzymatic action. The efficiency of this conversion is a key factor in determining the final pharmacological profile of a preparation derived from ibotenic acid-containing sources.

Quantitative Data on Ibotenic Acid to Muscimol Conversion

The conversion of ibotenic acid to muscimol can be influenced by various factors. The following tables summarize quantitative data from different conversion methods.

Table 1: Ibotenic Acid and Muscimol Content in Amanita muscaria

| Sample Condition | Ibotenic Acid Concentration (ppm) | Muscimol Concentration (ppm) | Muscimol to Ibotenic Acid Ratio | Reference |

| Fresh Mushroom | 258 - 471 | 18 - 27 | ~1:15 | [1][2] |

| Dried Mushroom (Dehydrator) | Variable (significant reduction) | Variable (significant increase) | ~3:2 (30% conversion) | [1][3] |

Table 2: Efficiency of Different Decarboxylation Methods

| Method | Conditions | Initial Muscimol:Ibotenic Acid Ratio | Final Muscimol:Ibotenic Acid Ratio | Fold Increase in Ratio | Reference |

| Acid Catalysis (HCl) | pH 2.6, 90-100°C, 3 hours | 0.29 | 53.89 | ~186 | [3] |

| Enzymatic (Glutamate Decarboxylase) | 37°C, 2 hours, with Pyridoxal-5-Phosphate | 0.29 | 92.77 | ~319 | [3] |

| Fermentation (Lactobacillus sp.) | 3 days at ~40°C | Not specified | Significant increase | Not specified | [4] |

| Aqueous Reflux | Boiling in water (pH dependent) | Not specified | Increased with lower pH and longer time | Not specified | [5] |

Experimental Protocols

Acid-Catalyzed Decarboxylation of this compound

This protocol is based on methods described in patent literature for the conversion of ibotenic acid to muscimol using hydrochloric acid.[3]

Materials:

-

This compound

-

Hydrochloric acid (HCl), reagent grade

-

Distilled water

-

Sodium bicarbonate (for neutralization)

-

pH meter or pH strips

-

Heating mantle with magnetic stirrer

-

Round bottom flask

-

Condenser

Procedure:

-

Dissolve a known quantity of this compound in distilled water in a round bottom flask.

-

Slowly add a dilute solution of HCl (e.g., 1M) to the ibotenic acid solution while monitoring the pH. Adjust the pH to approximately 2.6.

-

Set up the flask for reflux with a condenser and place it in the heating mantle on a magnetic stirrer.

-

Heat the solution to 90-100°C and maintain this temperature with continuous stirring for 3 hours.

-

After 3 hours, allow the solution to cool to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the solution to a pH of ~7. Be cautious as this will release CO₂ gas.

-

The resulting solution contains muscimol. Further purification can be achieved through recrystallization or column chromatography.

Enzymatic Decarboxylation using Glutamate Decarboxylase

This protocol is adapted from patent literature describing the use of glutamate decarboxylase for the conversion.[3]

Materials:

-

This compound solution (or aqueous extract from mushroom material)

-

Purified glutamate decarboxylase (GAD)

-

Pyridoxal-5-phosphate (P-5-P) as a cofactor

-

Phosphate (B84403) buffer (pH ~4.0)

-

Incubator or water bath at 37°C

Procedure:

-

Prepare a solution of this compound in the phosphate buffer.

-

Add purified glutamate decarboxylase to the solution. A typical concentration might be in the range of 10-20 mg of enzyme per 2 ml of substrate solution.

-

Add pyridoxal-5-phosphate (P-5-P) as a cofactor. A typical concentration is around 0.3 mg per 2 ml of solution.

-

Incubate the mixture at 37°C for 2-4 hours.

-

The reaction can be stopped by heating the mixture to denature the enzyme (e.g., 90°C for 10 minutes).

-

The resulting solution contains muscimol and can be further purified.

Purification of Muscimol by Recrystallization

This is a general protocol for the purification of muscimol from a crude reaction mixture.[6][7][8]

Materials:

-

Crude muscimol solution or solid

-

Ethanol (B145695) (96%)

-

Distilled water

-

Beaker or Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

If the crude muscimol is in solution, evaporate the solvent to obtain a solid residue.

-

Add a minimal amount of hot 96% ethanol to the crude solid to dissolve it.

-

If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. Crystals of muscimol should start to form.

-

Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the purified muscimol crystals, for example, in a desiccator.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of ibotenic acid and muscimol, based on published methods.[9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column.

Reagents:

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Formic acid (for mobile phase modification)

-

Ibotenic acid and muscimol analytical standards

Procedure:

-

Sample Preparation:

-

For solid samples, accurately weigh and dissolve in a suitable solvent (e.g., water/methanol mixture).

-

For liquid samples, dilute as necessary with the mobile phase.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B) is often used. A typical gradient might be from 10% B to 20% B over several minutes.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: UV detection at 210 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of ibotenic acid and muscimol of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Inject the prepared samples and determine the peak areas for ibotenic acid and muscimol.

-

Calculate the concentration of each analyte in the samples using the calibration curve.

-

Signaling Pathways and Pharmacological Activity

This compound and muscimol have distinct and opposing effects on the central nervous system due to their interaction with different neurotransmitter receptor systems.

This compound Signaling

Ibotenic acid is a structural analog of the excitatory neurotransmitter glutamate. It acts as a potent agonist at ionotropic NMDA receptors and metabotropic glutamate receptors (mGluRs), particularly group I and II.[10] Its excitotoxic effects are primarily mediated through the over-activation of NMDA receptors, leading to excessive calcium influx and subsequent neuronal damage.

Muscimol Signaling

Muscimol, in contrast, is a structural analog of the inhibitory neurotransmitter GABA. It is a potent and selective agonist for GABA-A receptors.[11] Binding of muscimol to the GABA-A receptor opens an integral chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition in the central nervous system is responsible for its sedative, and psychoactive effects.

Table 3: Pharmacological Activity of Ibotenic Acid and Muscimol

| Compound | Primary Target(s) | Effect | Reported Affinity/Potency |

| This compound | NMDA and Metabotropic Glutamate Receptors | Agonist (Excitatory) | EC₅₀ = 77.3 ± 8 µM for neurotoxicity in cortical neurons[12] |

| Muscimol | GABA-A Receptors | Agonist (Inhibitory) | High-affinity K_d ≈ 10 nM; Low-affinity K_d ≈ 0.5 µM[13] |

Conclusion

The conversion of this compound to muscimol represents a significant transformation in neuropharmacological activity, from a potent excitatory amino acid agonist to a powerful GABAergic agonist. Understanding and controlling this decarboxylation reaction is crucial for researchers and drug development professionals seeking to isolate and utilize the specific properties of muscimol. The experimental protocols and quantitative data provided in this guide offer a foundational resource for the synthesis, purification, and analysis of these compounds, while the signaling pathway diagrams provide a clear visualization of their distinct mechanisms of action. Further research into optimizing conversion yields and developing novel synthetic routes will continue to be an area of active investigation.

References

- 1. NMDA receptor agonists derived from ibotenic acid. Preparation, neuroexcitation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of [3H]muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20140004084A1 - Method for producing muscimol and/or reducing ibotenic acid from amanita tissue - Google Patents [patents.google.com]

- 4. fermentation/enzymatic conversion of ibotenic acid to muscimol / amanita muscaria / pantherina - Preparation - Welcome to the DMT-Nexus [dmt-nexus.me]

- 5. Change in Ibotenic Acid and Muscimol Contents in Amanita muscaria during Drying, Storing or Cooking | Semantic Scholar [semanticscholar.org]

- 6. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stereochemistry and Neuroactivity of L-Ibotenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ibotenic acid, a naturally occurring neurotoxin found in Amanita mushrooms, serves as a powerful tool in neuroscience research due to its potent and selective action on glutamate (B1630785) receptors. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its intricate relationship with its neuroactive properties. We delve into its specific interactions with ionotropic and metabotropic glutamate receptors, supported by quantitative data on its binding affinities and agonist potencies. Furthermore, this guide details the mechanisms of its excitotoxicity and its application in creating experimental brain lesions. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development endeavors.

Introduction

This compound, chemically known as (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid, is the naturally occurring and biologically active enantiomer of ibotenic acid.[1] It is a conformationally restricted analog of the principal excitatory neurotransmitter in the central nervous system, L-glutamate.[1] This structural similarity allows this compound to act as a potent agonist at specific glutamate receptors, leading to a range of neurophysiological effects, including excitotoxicity.[1][2] Its ability to selectively lesion neurons while sparing axons of passage has made it an invaluable tool for creating animal models of neurodegenerative diseases and for elucidating the function of specific brain regions.[3]

Stereochemistry and Structure-Activity Relationship

The biological activity of ibotenic acid is critically dependent on its stereochemistry. The (S)-enantiomer, this compound, is the form that interacts with glutamate receptors. This stereoselectivity is a key feature of the ligand-receptor interaction, highlighting the specific conformational requirements of the glutamate receptor binding pocket.

Chemical Structure:

-

IUPAC Name: (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid

-

Molecular Formula: C₅H₆N₂O₄

-

Molecular Weight: 158.11 g/mol

The isoxazole (B147169) ring in the structure of this compound imposes a conformational constraint on the molecule, which is thought to contribute to its receptor selectivity and potency.

Neuropharmacology: Interaction with Glutamate Receptors

This compound exhibits a broad spectrum of activity at glutamate receptors, acting as a potent agonist at N-methyl-D-aspartate (NMDA) receptors and group I and II metabotropic glutamate receptors (mGluRs). It is a weak agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1]

Ionotropic Glutamate Receptors (iGluRs)

This compound's interaction with iGluRs is central to its neurotoxic effects.

-

NMDA Receptors: this compound is a potent agonist at NMDA receptors.[1] The overstimulation of these receptors leads to excessive Ca²⁺ influx, initiating a cascade of intracellular events that result in neuronal cell death, a process known as excitotoxicity.[1]

-

AMPA and Kainate Receptors: this compound is a weak agonist at AMPA and kainate receptors.[1] While its affinity for these receptors is significantly lower than for NMDA receptors, its activity at these sites may contribute to its overall neurophysiological profile. One study noted that ibotenic acid has a low affinity for ³H-kainic acid binding sites.[3]

Metabotropic Glutamate Receptors (mGluRs)

This compound also demonstrates significant activity at mGluRs, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling.

-

Group I mGluRs (mGlu1 and mGlu5): this compound is a potent agonist at group I mGluRs.[1] Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

Group II mGluRs (mGlu2 and mGlu3): this compound also acts as an agonist at group II mGluRs.[1] The activation of these receptors is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Group III mGluRs: this compound is inactive at group III mGluRs.[1]

Quantitative Data on Neuroactivity

The following tables summarize the available quantitative data on the interaction of this compound with glutamate receptors and its neurotoxic effects.

Table 1: Agonist Potency (EC₅₀) of this compound at Metabotropic Glutamate Receptors

| Receptor Subtype | EC₅₀ (µM) | Cell Type/Preparation | Reference |

| mGlu1a | 43 | Recombinant Expression Systems | [2] |

| mGlu5a | 17 | Recombinant Expression Systems | [2] |

| mGlu2 | 110 (partial agonist) | Recombinant Expression Systems | [2] |

Table 2: Neurotoxicity of this compound

| Parameter | Value | Cell Type/Preparation | Reference |

| EC₅₀ (Neurotoxicity) | 77.3 | Cortical Preparations | [2] |

Note: The neurotoxicity is primarily mediated by NMDA receptor activation.

Table 3: Binding Affinity (Kᵢ/IC₅₀) of this compound at Ionotropic Glutamate Receptors

| Receptor | Kᵢ/IC₅₀ (µM) | Radioligand | Preparation | Reference |

| NMDA | Data not available | |||

| AMPA | Data not available | |||

| Kainate | Low affinity (quantitative value not specified) | [³H]kainic acid | Striatal synaptosomal and membrane preparations | [3] |

Further research is required to determine the precise binding affinities of this compound for ionotropic glutamate receptors.

Signaling Pathways

The neuroactivity of this compound is mediated by distinct signaling pathways following the activation of different glutamate receptor subtypes.

NMDA Receptor-Mediated Excitotoxicity

Activation of NMDA receptors by this compound triggers a cascade of events leading to neuronal death.

Caption: NMDA receptor-mediated excitotoxicity pathway.

Group I mGluR Signaling

This compound's agonism at group I mGluRs activates the phospholipase C pathway.

Caption: Group I mGluR signaling pathway.

Experimental Protocols

Stereotaxic Injection for Brain Lesioning

This protocol describes the general procedure for creating excitotoxic lesions in the rodent brain using this compound.

Caption: Workflow for this compound-induced brain lesioning.

Methodology:

-

Preparation of this compound Solution: Dissolve this compound in phosphate-buffered saline (PBS) to the desired concentration (e.g., 10 mg/ml). Adjust the pH to 7.4.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., rat, mouse) with an appropriate anesthetic agent and place it in a stereotaxic frame.

-

Craniotomy: Expose the skull and drill a small burr hole over the target brain region.

-

Microinjection: Lower a glass micropipette or a Hamilton syringe filled with the this compound solution to the predetermined stereotaxic coordinates.

-

Infusion: Infuse a small volume of the solution (e.g., 0.1-0.5 µl) at a slow rate (e.g., 0.1 µl/min) to minimize mechanical damage.

-

Post-infusion: Leave the pipette in place for a few minutes to allow for diffusion before slowly retracting it.

-

Closure and Recovery: Suture the incision and provide appropriate post-operative care. Allow for a recovery period (e.g., 1-2 weeks) for the lesion to stabilize before behavioral testing or histological analysis.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method to determine the binding affinity (Kᵢ) of this compound for a specific glutamate receptor subtype using a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a tissue source rich in the target receptor (e.g., rat cortex) or from a cell line expressing the recombinant receptor.

-

Assay Buffer: Prepare an appropriate assay buffer with a specific pH and ionic composition.

-

Incubation: In a microtiter plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site), and varying concentrations of this compound (the competitor).

-

Equilibrium: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Conclusion

This compound's stereospecific interactions with glutamate receptors, particularly its potent agonism at NMDA and metabotropic glutamate receptors, underscore its significance as a neuroactive compound. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of this compound's neuroactivity and to leverage its properties for advancing our understanding of neurological function and disease. Future research should focus on elucidating the precise binding affinities of this compound at ionotropic glutamate receptors to provide a more complete quantitative picture of its pharmacological profile.

References

natural sources and isolation of L-Ibotenic acid

An In-depth Technical Guide to the Natural Sources and Isolation of L-Ibotenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent neurotoxin and a valuable research tool due to its agonist activity at glutamate (B1630785) receptors.[1] This document provides a comprehensive overview of the natural sources of this compound, primarily within the Amanita genus of mushrooms, and details the methodologies for its isolation and purification. Quantitative data on its prevalence, detailed experimental protocols, and visualizations of the isolation workflow and its primary signaling pathway are presented to serve as a technical guide for researchers.

Natural Sources of this compound

This compound is a naturally occurring amino acid found predominantly in several species of mushrooms belonging to the genus Amanita.[2] The most well-known sources are Amanita muscaria (fly agaric) and Amanita pantherina (panther cap).[2][3] The concentration of this compound can vary significantly based on the species, the part of the mushroom, geographical location, and season.[4] Spring and summer fruitings of Amanita muscaria have been reported to contain up to ten times more ibotenic acid and its decarboxylated derivative, muscimol (B1676869), than autumn specimens.[4]

The compound is not uniformly distributed within the mushroom; the highest concentrations are typically found in the cap, with moderate amounts in the base and the lowest levels in the stalk.[4]

Table 1: this compound Content in Various Amanita Species

| Species | Concentration Range (dry weight) | Notes |

| Amanita muscaria | 0.03% - 0.04%[5] | Concentrations can vary significantly. |

| Amanita pantherina | Generally higher than A. muscaria | A potent source of Ibotenic acid.[3] |

| Amanita gemmata | Detected[2][3] | |

| Amanita strobiliformis | Isolated[2][3] | First isolated from this species.[2] |

| Various Chinese Amanita species | 0.6125 to 32.0932 g/kg[6] | Analysis of 24 species found Ibotenic acid in 10 of them.[6] |

| Amanita ibotengutake (likely) | 210 µg/g[7][8] | From a poisoning case. |

| Amanita muscaria spores | 0.0054 ± 0.0010%[7] | |

| Amanita muscaria fresh caps | 0.017 ± 0.010%[7] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves extraction, purification, and analysis. Several methods have been developed, leveraging the compound's chemical properties.

Experimental Protocol: Extraction and Purification using Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol is based on a method developed for the analysis of Ibotenic acid and muscimol in Amanita mushrooms.[8][9]

2.1.1. Materials and Reagents

-

Dried and powdered Amanita mushroom tissue

-

Methanol (MeOH)

-

Deionized water

-

Formic acid

-

Acetonitrile (B52724) (ACN)

-

Acivicin (internal standard)

-

Oasis MAX solid-phase extraction cartridges

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system with a hydrophilic interaction chromatography (HILIC) column

2.1.2. Extraction Procedure

-

Homogenize a known weight of the dried mushroom powder in a 1:1 (v/v) mixture of water and methanol.[8][9]

-

Add a fixed concentration of the internal standard, acivicin.[8][9]

-

Sonicate the mixture to ensure complete extraction.

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant for purification.

2.1.3. Solid-Phase Extraction (SPE) Purification

-

Condition an Oasis MAX extraction cartridge according to the manufacturer's instructions.

-

Load the supernatant from the extraction step onto the cartridge.[8][9]

-

Wash the cartridge to remove interfering compounds.

-

Elute the Ibotenic acid and the internal standard from the cartridge.

2.1.4. LC-MS/MS Analysis

-

Subject the eluate to analysis using a hydrophilic interaction (TSK-GEL Amide-80) LC-MS/MS system.[8][9]

-

Employ a gradient elution with a mobile phase consisting of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B).[8][9]

-

Quantify the amount of Ibotenic acid using multiple reaction monitoring (MRM). The ion transition for Ibotenic acid is m/z 159→113.1.[8][9]

Experimental Protocol: Extraction and Derivatization for HPLC Analysis

This protocol is based on an older, yet reliable, method involving derivatization for HPLC analysis.[10][11]

2.2.1. Materials and Reagents

-

Dried and powdered Amanita mushroom tissue

-

Aqueous methanol

-

Dansyl chloride (DNS-Cl)

-

Ethyl acetate

-

1.25 M Hydrogen chloride in ethanol

-

HPLC system with UV detection

2.2.2. Extraction and Derivatization

-

Extract Ibotenic acid from the mushroom sample using aqueous methanol.[10][11]

-

Derivatize the extracted compounds with dansyl chloride (DNS-Cl).[10][11]

-

Extract the derivatized products with ethyl acetate.[10][11]

-

Evaporate the solvent.

-

Ethylate the residue with 1.25 M hydrogen chloride in ethanol.[10][11]

2.2.3. HPLC Analysis

-

Dissolve the final derivatized sample in a suitable solvent.

-

Analyze the sample using an HPLC system with UV detection.[10][11]

-

Quantify Ibotenic acid by comparing the peak area to a standard calibration curve.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathway of this compound

This compound is a structural analogue of the excitatory neurotransmitter glutamate.[1] It exerts its neurotoxic effects by acting as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs).[1]

Caption: this compound's agonistic action on glutamate receptors.

Conclusion

This guide provides a foundational understanding of the natural occurrence and isolation of this compound for researchers in neuroscience and drug development. The variability in natural concentrations underscores the need for robust and reliable isolation and analytical techniques. The detailed protocols and workflow diagrams presented herein offer a practical starting point for the extraction and purification of this potent neuroactive compound for further scientific investigation.

References

- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Erowid Psychoactive Amanitas Vault : Info on Ibotenic Acid & Muscimol [erowid.org]

- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of ibotenic acid and muscimol in species of the genus Amanita section Amanita from China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of ibotenic acid and muscimol in Amanita mushrooms by hydrophilic interaction liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 10. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide to the In Vitro Characterization of L-Ibotenic Acid's Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ibotenic acid is a potent neuroactive compound and a conformationally restricted analog of the excitatory neurotransmitter glutamate (B1630785).[1][2] Found in Amanita muscaria and related mushroom species, it is widely utilized in neuroscience research as a brain-lesioning agent to model neurodegenerative conditions.[3][4] Its neurotoxic effects are primarily mediated through its action as a non-selective agonist at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype.[5][6] Over-activation of these receptors leads to excessive calcium influx, culminating in excitotoxicity and neuronal cell death.[3][5] This guide provides a comprehensive overview of the in vitro methodologies used to characterize the effects of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data: Receptor Activation Profile of this compound

The following table summarizes the potency of this compound at various glutamate receptor subtypes, as determined by in vitro functional assays.

| Receptor Subtype | Parameter | Value (µM) | Cell System | Reference |

| NMDA | EC50 | ~77 | Cortical Preparations | [3] |

| mGluR1a | EC50 | ~43 | Recombinant Expression Systems | [3] |

| mGluR5a | EC50 | ~17 | Recombinant Expression Systems | [3] |

| mGluR2 | EC50 | ~110 | Recombinant Expression Systems | [3] |

Experimental Protocols

Radioligand Binding Assay for Glutamate Receptors

This protocol is designed to determine the binding affinity of this compound to glutamate receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes prepared from tissue or cells expressing the glutamate receptor of interest.

-

Radiolabeled ligand (e.g., [³H]CGP 39653 for NMDA receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

-

50 µL of this compound at various concentrations.

-

50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the electrophysiological response of neurons to this compound, providing insights into its effects on ion channel activity.

Materials:

-

Cultured neurons plated on coverslips.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[7]

-

Intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 and osmolarity to 270 mOsm/L.[7]

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

This compound solutions for perfusion.

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[7]

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

-

Seal Formation: Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.

-

Recording: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record inward currents.

-

Drug Application: Perfuse the recording chamber with aCSF containing a known concentration of this compound.

-

Data Acquisition: Record the current responses elicited by this compound.

-

Data Analysis: Analyze the amplitude, kinetics, and other characteristics of the this compound-evoked currents.

In Vitro Calcium Imaging

This protocol visualizes changes in intracellular calcium concentration in response to this compound application.

Materials:

-

Cultured neurons on glass coverslips.

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

This compound solutions.

-

Fluorescence microscope with a camera and appropriate filter sets.

Procedure:

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and a small amount of Pluronic F-127 in HBSS. Incubate the cultured neurons with the loading solution in the dark at 37°C for 30-60 minutes.

-

Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.

-

Imaging Setup: Place the coverslip in an imaging chamber on the microscope stage and perfuse with HBSS.

-

Baseline Recording: Acquire baseline fluorescence images before the application of this compound.

-

Stimulation: Perfuse the chamber with a solution containing this compound.

-

Image Acquisition: Continuously record fluorescence images to capture the change in intracellular calcium levels.

-

Data Analysis: Measure the change in fluorescence intensity over time in individual cells or regions of interest. The change in fluorescence (ΔF/F₀) is calculated to quantify the calcium response.

Lactate Dehydrogenase (LDH) Assay for Neurotoxicity

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.

Materials:

-

Cultured neurons in a 96-well plate.

-

This compound solutions of varying concentrations.

-

LDH assay kit (containing substrate, dye, and cofactor solutions).

-

Lysis solution (for positive control).

-

Spectrophotometric microplate reader.

Procedure:

-

Cell Treatment: Treat cultured neurons with various concentrations of this compound for a specified period (e.g., 24 hours). Include untreated control wells and positive control wells (treated with lysis solution).

-

Sample Collection: Carefully collect a sample of the culture medium from each well.

-

Assay Reaction: In a new 96-well plate, mix the collected medium with the LDH assay reagent mixture according to the kit manufacturer's instructions.[8]

-

Incubation: Incubate the plate at room temperature, protected from light, for the time recommended in the kit protocol.[8]

-

Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the positive control (100% cell death) after subtracting the background absorbance from the untreated control.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced excitotoxicity.

Caption: Experimental workflow for in vitro characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]

- 5. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 6. apexbt.com [apexbt.com]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for L-Ibotenic Acid Stereotaxic Injection in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-Ibotenic acid, a potent neurotoxin, to create specific brain lesions in rodent models through stereotaxic injection. This technique is a valuable tool in neuroscience research for studying brain function, modeling neurological disorders, and evaluating the efficacy of novel therapeutic agents.

Mechanism of Action

This compound is an analogue of the excitatory neurotransmitter glutamate (B1630785) and acts as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1] Its neurotoxic effects are primarily mediated through the overstimulation of these receptors, leading to excessive calcium (Ca2+) influx into neurons.[1][2] This intracellular calcium overload triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic and necrotic cell death pathways, ultimately resulting in localized neuronal loss while sparing fibers of passage.[1][2][3][4][5]

Data Presentation: Quantitative Parameters for this compound Lesions

The following tables summarize stereotaxic coordinates and injection parameters for creating this compound-induced lesions in various brain regions of rats and mice. These values are derived from published research and should be optimized for specific experimental needs, considering the animal's strain, age, and weight. All coordinates are relative to Bregma.

Table 1: Stereotaxic Coordinates for this compound Injections in Rats

| Target Brain Region | Antero-Posterior (AP) (mm) | Medio-Lateral (ML) (mm) | Dorso-Ventral (DV) (mm) | Reference Source |

| Hippocampus (Dorsal) | -4.0 | ±3.0 | -3.6 | [6] |

| Nucleus Accumbens Core | +1.7 | ±1.8 | -7.1 | [1] |

| Nucleus Accumbens Shell | +1.7 | ±0.8 | -7.4 | [1] |

| Dorsomedial Striatum | +1.7 | ±1.8 | -5.1 | [1] |

| Basolateral Amygdala | -2.8 | ±4.8 | -8.5 | N/A |

| Medial Prefrontal Cortex | +3.2 | ±0.6 | -4.5 | N/A |

Table 2: Stereotaxic Coordinates for this compound Injections in Mice

| Target Brain Region | Antero-Posterior (AP) (mm) | Medio-Lateral (ML) (mm) | Dorso-Ventral (DV) (mm) | Reference Source |

| Prefrontal Cortex (Cg1/PrL) | +1.94 | ±0.3 | -2.5 | [7] |

| Hippocampus (Dorsal) | -1.95 | ±1.7 | -1.5 | [6] |

| Striatum | +0.5 | ±2.0 | -3.5 | N/A |

| Amygdala | -1.2 | ±2.8 | -4.8 | N/A |

Table 3: this compound Injection Parameters for Rodents

| Parameter | Rat | Mouse | Reference Source |

| Concentration | 5 µg/µL (in PBS, pH 7.2) | 5-10 mg/mL (in PBS, pH 7.4) | [6] |

| Volume per site | 0.1 - 1.0 µL | 50 - 200 nL | [6] |

| Injection Rate | 0.1 µL/min | 20-100 nL/min | [6][8] |

Experimental Protocol: Stereotaxic Injection of this compound

This protocol outlines the key steps for performing stereotaxic injections of this compound in rodents. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Preparation of this compound Solution

-

Dissolve this compound powder in sterile phosphate-buffered saline (PBS) at the desired concentration (e.g., 5-10 mg/mL).

-

Adjust the pH of the solution to 7.2-7.4 using NaOH or HCl.

-

Sterile-filter the solution through a 0.22 µm syringe filter.

-

Store the solution in aliquots at -20°C. Thaw an aliquot on the day of surgery.

2. Animal Preparation and Anesthesia

-

Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or a combination of ketamine/xylazine administered intraperitoneally).

-

Confirm the depth of anesthesia by monitoring for the absence of a pedal withdrawal reflex (toe pinch).

-

Apply ophthalmic ointment to the eyes to prevent corneal drying.

-

Shave the fur from the scalp to expose the surgical area.

-

Disinfect the scalp with a series of alternating scrubs of povidone-iodine and 70% ethanol.

3. Stereotaxic Surgery

-

Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level by checking the alignment of the ear bars and the incisor bar.

-

Make a midline incision in the scalp using a sterile scalpel to expose the skull.

-

Gently scrape away the periosteum to visualize the cranial sutures, particularly Bregma and Lambda.

-

Use a stereotaxic atlas (e.g., Paxinos and Watson for rats, Paxinos and Franklin for mice) to determine the coordinates for the target brain region relative to Bregma.[9][10][11][12][13]

-

Mark the target coordinates on the skull with a sterile surgical marker.

-

Using a micro-drill with a sterile burr, carefully drill a small craniotomy (0.5-1 mm diameter) over the marked injection site. Avoid damaging the underlying dura mater.

-

Carefully incise the dura mater with a fine-gauge sterile needle to allow for smooth insertion of the injection cannula.

4. This compound Injection

-

Load a Hamilton syringe or a glass micropipette with the prepared this compound solution.

-

Mount the syringe/micropipette onto the stereotaxic manipulator arm.

-

Slowly lower the injection cannula to the predetermined dorso-ventral (DV) coordinate.

-

Infuse the this compound at a slow and controlled rate (see Table 3) to minimize tissue damage and ensure proper diffusion.

-

After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to prevent backflow of the solution upon withdrawal.

-

Slowly retract the cannula from the brain.

5. Post-Operative Care

-

Suture the scalp incision.

-

Administer a post-operative analgesic as per IACUC guidelines.

-

Place the animal in a clean, warm cage and monitor it closely until it fully recovers from anesthesia.

-

Provide easy access to food and water.

-

Monitor the animal daily for signs of pain, distress, or infection for at least one week post-surgery.

Visualizations

Signaling Pathway of this compound Induced Excitotoxicity

Caption: Signaling cascade of this compound-induced excitotoxicity.

Experimental Workflow for Stereotaxic Injection

Caption: Experimental workflow for this compound stereotaxic injection.

References

- 1. The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]

- 3. Extrasynaptic NMDA receptors in acute and chronic excitotoxicity: implications for preventive treatments of ischemic stroke and late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excitotoxicity, calcium and mitochondria: a triad in synaptic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]

- 6. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of (stereotactic) parcellations in mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dwc.knaw.nl [dwc.knaw.nl]

- 11. The Mouse Brain in Stereotaxic Coordinates - 2nd Edition | Elsevier Shop [shop.elsevier.com]

- 12. BrainInfo [braininfo.rprc.washington.edu]

- 13. MOUSE BRAIN IN STEREOTAXIC COORDINATES [stoeltingco.com]

Application Notes and Protocols for L-Ibotenic Acid-Induced Neuronal Lesions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Ibotenic acid to induce targeted neuronal lesions in preclinical research. This document includes information on the dose-response relationship, detailed experimental protocols for lesion induction and analysis, and a summary of the underlying signaling pathways.

Introduction

This compound is a potent neurotoxin that acts as a structural analog of the excitatory neurotransmitter glutamate (B1630785).[1][2] It is widely used in neuroscience research to create specific, excitotoxic lesions in various brain regions, thereby modeling neurological disorders and studying the function of targeted neuronal populations.[1][3] Ibotenic acid's primary mechanism of action involves the overstimulation of N-methyl-D-aspartate (NMDA) and other glutamate receptors, leading to excessive calcium influx, subsequent activation of catabolic enzymes, and ultimately, neuronal cell death.[2] A key advantage of ibotenic acid over other excitotoxins, such as kainic acid, is its tendency to produce more discrete, spherical lesions with a lower incidence of seizure activity.[1]

Dose-Response Relationship for this compound

The extent of neuronal damage induced by this compound is dose-dependent. However, a comprehensive quantitative dose-response curve is not consistently available across the literature, as the effective dose can vary significantly depending on the target brain region, the age of the animal, and the specific injection parameters. The following table summarizes qualitative and semi-quantitative findings from published studies to provide a general guideline for dose selection. Researchers are strongly encouraged to perform pilot studies to determine the optimal dose for their specific experimental model.

Table 1: Summary of this compound Dose-Response Effects

| Dose Range (per injection site) | Brain Region | Animal Model | Observed Effects & Remarks |

| 1 µg | Hippocampus | Infant Rat (P11, P15) | Moderate neuronal degeneration.[4] |

| 2.5 µg | Hippocampus | Infant Rat (P11, P15) | Increased neuronal damage compared to 1 µg.[4] |

| 5 µg | Hippocampus | Infant Rat (P11, P15) | Most significant neuronal degeneration observed in this study; however, associated with high mortality rates (up to 60%).[4] |

| 5 µg/µL | Hippocampus | Adult Rat | Used to create a model of Alzheimer's disease, resulting in impaired cholinergic transmission and memory performance.[5] |

| 10 µg/µL | Auditory Cortex | Rat | Concentration used for creating excitotoxic lesions.[6] |

Note: The relationship between the injected dose and the resulting lesion volume or neuronal loss is influenced by factors such as injection volume, infusion rate, and the specific anatomical location.

Experimental Protocols

Protocol 1: Stereotaxic Injection of this compound

This protocol describes the standard procedure for inducing a neuronal lesion in a specific brain region of a rodent model using stereotaxic surgery.

Materials:

-

This compound (powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Hamilton syringe with a fine-gauge needle or a glass micropipette

-

Infusion pump

-

Surgical tools (scalpel, forceps, drill, etc.)

-

Suturing material

-

Animal heating pad

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound powder in sterile PBS (pH 7.4) to the desired concentration (e.g., 5-10 mg/mL).

-

Sterile-filter the solution through a 0.22 µm filter.

-

Store the solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Animal Preparation and Anesthesia:

-

Anesthetize the animal using an appropriate anesthetic protocol.

-

Shave the scalp and secure the animal in the stereotaxic apparatus.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Maintain the animal's body temperature using a heating pad.

-

-

Surgical Procedure:

-

Make a midline incision in the scalp to expose the skull.

-

Clean the skull surface and identify the bregma and lambda landmarks.

-

Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas.

-

Drill a small burr hole in the skull at the determined coordinates.

-

-

Intracerebral Injection:

-

Lower the injection needle or micropipette to the target depth.

-

Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) using an infusion pump to minimize mechanical damage.

-

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.

-

Slowly withdraw the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesics as required.

-

Monitor the animal closely during recovery from anesthesia.

-

House the animal individually with easy access to food and water.

-

Protocol 2: Histological Assessment of Neuronal Lesion

This protocol outlines the procedure for visualizing and quantifying the extent of the neuronal lesion.

Materials:

-

Perfusion solutions (saline, 4% paraformaldehyde in PBS)

-

Vibratome or cryostat

-

Microscope slides

-

Staining reagents (e.g., Cresyl violet for Nissl staining, Fluoro-Jade for detecting degenerating neurons)

-

Microscope with a camera

-

Image analysis software

Procedure:

-

Tissue Processing:

-

At the desired post-lesion time point (e.g., 7-14 days), deeply anesthetize the animal.

-

Perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Dissect the brain and post-fix in 4% paraformaldehyde overnight at 4°C.

-

Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection.

-

-

Sectioning:

-

Section the brain into coronal or sagittal sections (e.g., 40 µm thickness) using a vibratome or cryostat.

-

Collect the sections in series in a cryoprotectant solution.

-

-

Staining:

-

Nissl Staining (Cresyl Violet): This stain labels the Nissl bodies in the rough endoplasmic reticulum of neurons, allowing for the visualization of neuronal cell bodies. Areas with neuronal loss will appear pale.

-

Fluoro-Jade Staining: This fluorescent stain specifically labels degenerating neurons.

-

-

Quantification of Neuronal Lesion:

-

Lesion Volume Estimation: The lesion area can be traced in serial sections and the volume calculated using image analysis software and the Cavalieri principle.

-

Stereological Cell Counting: Unbiased stereological methods, such as the optical fractionator, can be used to estimate the number of surviving neurons in the lesioned area compared to the contralateral, unlesioned hemisphere or a sham-operated control group.[7][8]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Excitotoxicity

This compound exerts its neurotoxic effects primarily through the over-activation of NMDA receptors. This leads to a cascade of intracellular events culminating in neuronal death.

Caption: this compound signaling pathway.

Experimental Workflow for this compound-Induced Lesion Studies

The following diagram illustrates a typical experimental workflow for studies involving this compound-induced neuronal lesions.

Caption: Experimental workflow diagram.

References

- 1. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]

- 4. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibotenic acid induced lesions impair the modulation of dendritic spine plasticity in the prefrontal cortex and amygdala, a phenomenon that underlies working memory and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]